1,1'-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
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Overview
Description
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione: is a chemical compound with the molecular formula C15H10N2O4 . It is known for its unique structure, which includes a 5-methyl-1,3-phenylene core linked to two 1H-pyrrole-2,5-dione groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1,3-phenylenediamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,3-Phenylene bismaleimide: This compound has a similar structure but lacks the methyl group on the phenylene ring.
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another related compound with a different substitution pattern on the phenylene ring.
Uniqueness
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in various chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
39594-44-0 |
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Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-5-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-6-10(16-12(18)2-3-13(16)19)8-11(7-9)17-14(20)4-5-15(17)21/h2-8H,1H3 |
InChI Key |
VZAIEIIAJMQYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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